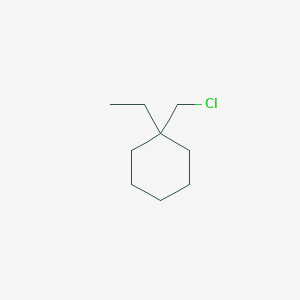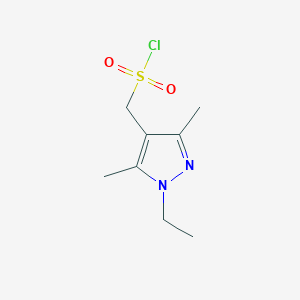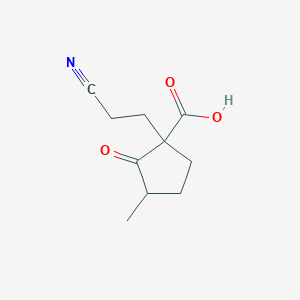
1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyanoethyl group, a methyl group, and a carboxylic acid group attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a cyclopentanone derivative with a cyanoethylating agent under basic conditions, followed by oxidation and carboxylation steps. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
1-(2-Cyanoethyl)-2-oxocyclopentane-1-carboxylic acid: Similar structure but lacks the methyl group.
3-Methyl-2-oxocyclopentane-1-carboxylic acid: Similar structure but lacks the cyanoethyl group.
1-(2-Cyanoethyl)-3-methylcyclopentane-1-carboxylic acid: Similar structure but lacks the oxo group.
Uniqueness: 1-(2-Cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid is unique due to the presence of all three functional groups (cyanoethyl, methyl, and carboxylic acid) on the cyclopentane ring
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
1-(2-cyanoethyl)-3-methyl-2-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-7-3-5-10(8(7)12,9(13)14)4-2-6-11/h7H,2-5H2,1H3,(H,13,14) |
Clave InChI |
VPMRQSRFUCYZOE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1=O)(CCC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


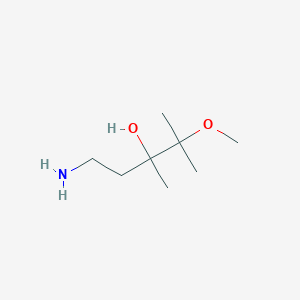
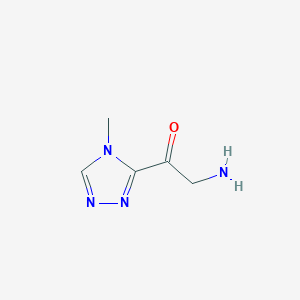
![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B13176936.png)

![4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13176952.png)
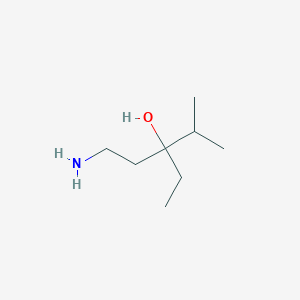
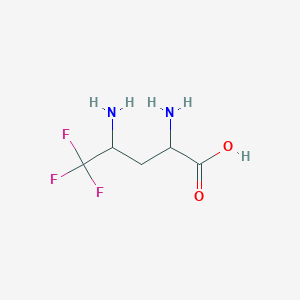
![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)



